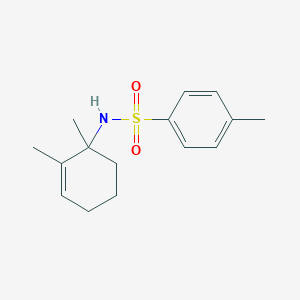
N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl groups and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, which is then functionalized with dimethyl groups. The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can also enhance efficiency and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
824403-09-0 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(1,2-dimethylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-15(3)11-5-4-6-13(15)2/h6-10,16H,4-5,11H2,1-3H3 |
InChI Key |
DIWKOCGAKXDSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















